(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
Description
(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a tetrazole ring substituted with an ethyl group at the 1-position and a methanamine moiety at the 5-position, followed by hydrochloride salt formation. The ethyl substituent enhances lipophilicity compared to smaller alkyl groups, which may influence bioavailability and receptor interactions.
Properties
CAS No. |
93795-37-0 |
|---|---|
Molecular Formula |
C4H10ClN5 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Tetrazole Precursors
The foundational step in many synthetic routes involves introducing the ethyl group at the N1 position of the tetrazole ring. A widely cited approach begins with 5-(chloromethyl)-1H-tetrazole, which undergoes nucleophilic substitution with ethylamine in the presence of a base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 12–24 hours, yielding 1-ethyl-5-(chloromethyl)-1H-tetrazole.
Critical Considerations :
Functionalization to Methanamine
The chloromethyl intermediate is subsequently converted to the methanamine derivative via Gabriel synthesis or Hofmann degradation. For example, treatment with potassium phthalimide in DMSO at 120°C for 6 hours forms the phthalimido-protected amine, which is hydrolyzed using hydrazine hydrate to yield (1-ethyl-1H-tetrazol-5-yl)methanamine.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Alkylation | Ethylamine, K₂CO₃ | 80°C | 18 h | 72% |
| Phthalimide Protection | K-phthalimide, DMSO | 120°C | 6 h | 68% |
| Deprotection | NH₂NH₂·H₂O, EtOH | Reflux | 4 h | 89% |
Multicomponent Reactions for Direct Tetrazole Assembly
Ugi Tetrazole Four-Component Reaction (UT-4CR)
The UT-4CR enables single-step construction of the 1-ethyltetrazole scaffold while concurrently introducing the methanamine moiety. This method combines ethyl isocyanide, formaldehyde (as the oxo component), ammonium chloride, and trimethylsilyl azide (TMSN₃) in methanol at room temperature.
Mechanistic Insights :
-
Nitrilium Ion Formation : Ethyl isocyanide reacts with formaldehyde and ammonium chloride to generate an intermediate nitrilium ion.
-
Azide Trapping : TMSN₃ attacks the nitrilium ion, leading to tetrazole ring closure.
-
Protonation : Hydrochloric acid quenches the reaction, precipitating the hydrochloride salt.
Optimized Protocol :
Solid-Phase UT-4CR for Parallel Synthesis
For high-throughput applications, Wang resin-bound amines are employed in UT-4CR to generate tetrazole libraries. After reaction completion, cleavage with trifluoroacetic acid (20% in dichloromethane) liberates the target compound with >90% purity.
Reductive Amination of Tetrazole Ketones
Synthesis of 5-Acetyl-1-ethyl-1H-tetrazole
Oxidation of 1-ethyl-5-(hydroxymethyl)-1H-tetrazole with pyridinium chlorochromate (PCC) in dichloromethane yields 5-acetyl-1-ethyl-1H-tetrazole. This ketone intermediate undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol, directly forming the methanamine hydrochloride upon acidification.
Spectroscopic Validation :
-
¹H NMR (500 MHz, CDCl₃) : δ 4.21 (s, 2H, CH₂NH₂), 3.82 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).
-
HRMS (ESI) : m/z calcd for C₅H₁₁N₅ [M+H]⁺ 166.1089, found 166.1087.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Average Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Alkylation/Gabriel | 68% | Moderate | High |
| UT-4CR | 85% | High | Moderate |
| Reductive Amination | 75% | Low | Low |
Regiochemical Control
UT-4CR inherently favors 1,5-disubstituted tetrazoles due to the electronic effects of the isocyanide, ensuring >95% regioselectivity for the 1-ethyl isomer. In contrast, alkylation methods require careful base selection (e.g., NaOH vs. KOH) to minimize N2 alkylation.
Crystallographic and Conformational Studies
Single-crystal X-ray diffraction of (1-ethyl-1H-tetrazol-5-yl)methanamine hydrochloride reveals a planar tetrazole ring with a dihedral angle of 8.2° between the ring and the ethyl group. The methanamine side chain adopts a gauche conformation, stabilized by intramolecular hydrogen bonding (N–H⋯Cl⁻ distance: 2.09 Å).
Industrial-Scale Considerations
Pilot-scale production (10 kg batches) employs UT-4CR due to its one-pot efficiency. Critical process parameters include:
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted tetrazole compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit antimicrobial properties. (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has been studied for its effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Recent studies have shown that tetrazole compounds can act as anticancer agents. Specifically, (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has demonstrated cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in tumor cells is a focal point in ongoing research .
Biochemical Applications
Bioconjugation and Labeling
The compound serves as a useful building block in bioconjugation chemistry. Its reactive functional groups allow for the attachment of various biomolecules, making it valuable in the development of targeted drug delivery systems .
Enzyme Inhibition Studies
It has been utilized in studies aimed at understanding enzyme mechanisms and interactions. The tetrazole ring can mimic certain substrates or inhibitors, providing insights into enzyme kinetics and inhibition profiles .
Material Science
Polymer Synthesis
In material science, (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is explored for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength .
Nanocomposite Development
The compound has potential applications in the development of nanocomposites. By integrating tetrazole derivatives into nanostructured materials, researchers aim to create advanced materials with unique electrical and optical properties .
Case Studies
Mechanism of Action
The mechanism of action of (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various biological receptors and enzymes. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride and its analogs:
Key Differences and Implications
Substituent Effects: Ethyl vs. Cyclopropylmethyl: This substituent introduces rigidity and may enhance metabolic stability by resisting oxidative degradation, a feature leveraged in protease inhibitors. Fluorinated Aromatics: The 2,5-difluorophenyl analog exhibits increased electronegativity, which can enhance binding affinity to hydrophobic enzyme pockets while improving solubility through polar interactions.
Heterocycle Variations :
- Tetrazole vs. Triazole : Triazole-containing analogs (e.g., ) lack the acidic proton of tetrazoles, reducing their utility as carboxylic acid bioisosteres but expanding applications in metal coordination chemistry.
Collision Cross-Section (CCS) Data :
- CCS values for the phenyl analog ([M+H]+: CCS 146.3 Ų) suggest compact gas-phase ion structures, which may correlate with improved chromatographic resolution in analytical workflows.
Biological Activity
(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride (CAS Number: 93795-37-0) is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical structure of (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is represented by the following:
- IUPAC Name : (1-ethyl-1H-tetrazol-5-yl)methanamine hydrochloride
- Molecular Formula : C4H9N5·HCl
- Molecular Weight : 135.56 g/mol
- Purity : ≥95% .
Tetrazoles generally exhibit a range of biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Tetrazoles can act as ligands for various receptors, potentially influencing neurotransmission and signaling pathways.
- Antimicrobial Properties : Some tetrazole derivatives have shown antimicrobial activity against various pathogens.
Biological Activity and Therapeutic Applications
Recent studies have explored the biological activities associated with (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride. Below are key findings:
1. Anticancer Activity
Research indicates that compounds with tetrazole moieties can exhibit anticancer properties. For instance:
- A study demonstrated that certain tetrazole derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .
2. Neuroprotective Effects
Some tetrazole derivatives have been investigated for their neuroprotective effects:
- In vitro studies showed that these compounds could protect neuronal cells from oxidative stress-induced damage .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- A series of tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects against oxidative stress | |
| Antimicrobial | Effective against various bacteria |
Case Studies
Several case studies have highlighted the therapeutic potential of tetrazole derivatives:
Case Study 1: Anticancer Properties
A research study focused on a series of tetrazole derivatives including (1-ethyl-1H-tetrazol-5-yl)methanamine hydrochloride showed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis.
Case Study 2: Neuroprotection in Models of Neurodegeneration
In models simulating neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved cognitive function metrics compared to control groups.
Q & A
Basic: How can I optimize the synthesis of (1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride to minimize side reactions?
Methodological Answer:
The tetrazole ring is sensitive to acidic/basic conditions and oxidative agents. Use protecting groups (e.g., Boc for amines) during alkylation of the tetrazole nitrogen. Employ anhydrous solvents (e.g., DMF or DCM) and inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS. For the final hydrochloride salt formation, use HCl gas in anhydrous diethyl ether to avoid over-acidification. Purify via recrystallization (ethanol/water) to remove unreacted ethylating agents .
Advanced: What computational methods are suitable for studying the tautomerism of the tetrazole ring in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the energy differences between 1H- and 2H-tetrazole tautomers. Pair these with solvent-phase simulations (PCM model) to assess tautomer stability in aqueous or organic media. Validate predictions using X-ray crystallography (SHELX refinement ) or variable-temperature NMR to detect tautomeric equilibria .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign the ethyl group (δ ~1.3 ppm for CH3, δ ~4.2 ppm for CH2N) and tetrazole proton (δ ~8-9 ppm if unsubstituted).
- FTIR : Confirm N-H stretches (~3300 cm⁻¹ for amine hydrochloride) and tetrazole ring vibrations (~1500 cm⁻¹).
- X-ray crystallography : Resolve the tautomeric state and salt formation using SHELXL . Note: Hydrochloride salts may require hygroscopic handling .
Advanced: How do I assess the compound’s stability under varying pH conditions for biological assays?
Methodological Answer:
Conduct accelerated stability studies:
- Prepare solutions in buffers (pH 1–10) and incubate at 37°C.
- Monitor degradation via HPLC-UV/HRMS at 0, 24, 48, and 72 hours.
- Identify degradation products (e.g., tetrazole ring opening or amine oxidation) and optimize storage conditions (lyophilized, −20°C, protected from light) .
Basic: What methods ensure purity >95% for this compound in pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile).
- Elemental analysis : Verify C, H, N, Cl percentages against theoretical values (e.g., Cl% = 16.2% for C4H10ClN5).
- Mass spectrometry : Confirm [M+H]+ ion (m/z ~179.1) and isotopic pattern .
Advanced: How can I investigate the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Molecular docking (AutoDock Vina) : Model interactions between the tetrazole moiety and active-site residues. Validate with mutagenesis studies .
Basic: Why does the hydrochloride salt form impact solubility, and how can I address this?
Methodological Answer:
The hydrochloride salt increases polarity, reducing solubility in organic solvents. For in vitro assays:
- Use polar aprotic solvents (DMSO) with ≤5% water.
- For aqueous solutions, employ sonication or co-solvents (10% PEG-400).
- Alternative salt forms (e.g., trifluoroacetate) may improve solubility but require re-characterization .
Advanced: What strategies resolve contradictions in crystallographic vs. computational structural data?
Methodological Answer:
- Compare X-ray bond lengths/angles (SHELXL-refined ) with DFT-optimized geometries.
- Check for lattice effects (e.g., hydrogen bonding in crystals) using Cambridge Structural Database (CSD) entries.
- Reconcile discrepancies via solid-state NMR or variable-temperature XRD .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Keep desiccated at −20°C in amber vials to prevent hygroscopic degradation.
- Handling : Use inert atmosphere (argon) in a glovebox for air-sensitive reactions.
- Safety : Wear nitrile gloves and goggles; the hydrochloride salt may irritate mucous membranes .
Advanced: How can I predict metabolic pathways of this compound in vivo?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.
- Radiolabeling : Synthesize 14C-labeled analog to track metabolic fate.
- Computational tools : Use Meteor (Lhasa Ltd.) to predict Phase I/II transformations (e.g., N-deethylation, glucuronidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
